molecular formula C9H10N2O B12967305 3-Ethylbenzo[d]isoxazol-5-amine

3-Ethylbenzo[d]isoxazol-5-amine

Cat. No.: B12967305
M. Wt: 162.19 g/mol
InChI Key: VJHWHYFVSGEVTG-UHFFFAOYSA-N
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Description

3-Ethylbenzo[d]isoxazol-5-amine (CAS 69491-71-0) is a heterocyclic organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This chemical serves as a versatile and critical synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel Bromodomain-containing Protein 4 (BRD4) inhibitors. BRD4 is a well-studied epigenetic regulator that plays a key role in controlling the expression of oncogenes such as c-Myc and CDK6, making it an attractive target for cancer therapy. Research has demonstrated that structural modifications of the 3-ethyl-benzo[d]isoxazole core, such as the incorporation of sulfonamide groups, can yield compounds with potent BRD4 binding affinity. These inhibitors have shown remarkable anti-proliferative activity against cancer cell lines, including MV4-11 acute myeloid leukemia cells. Furthermore, lead compounds derived from this scaffold have been shown to concentration-dependently induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells, highlighting their significant therapeutic potential. This product is intended for research and development purposes only and is not designed for human diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethyl-1,2-benzoxazol-5-amine

InChI

InChI=1S/C9H10N2O/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3

InChI Key

VJHWHYFVSGEVTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-5-amine typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. For example, one method involves the use of sodium hydride in tetrahydrofuran and acetonitrile, followed by methyl acetate under reflux conditions . The product is then purified through extraction and drying processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Research

Inhibition of Bromodomain Proteins
One of the most significant applications of 3-ethylbenzo[d]isoxazol-5-amine is its role as a bromodomain inhibitor, particularly targeting BRD4, a protein implicated in cancer. Studies have demonstrated that compounds based on the 3-ethylbenzo[d]isoxazole scaffold exhibit potent binding activities to BRD4, suggesting their potential as therapeutic agents for treating acute myeloid leukemia (AML) and other malignancies. The structure-activity relationships (SARs) of these compounds indicate that modifications can enhance selectivity and efficacy against specific tumor types .

Case Study: BRD4 Inhibitors
A research study designed and synthesized a series of new compounds derived from 3-ethylbenzo[d]isoxazole, assessing their biological functions through various assays including thermal shift assays and cell viability tests. The results indicated promising in vitro and in vivo efficacy against prostate cancer, establishing a foundation for further development of these inhibitors .

CompoundActivityTarget
Compound 1Potent BRD4 inhibitorAML
Compound 2Selective binding to BRD4Prostate cancer

Biological Studies

Epigenetic Regulation
The compound has been identified as an acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains. This property is crucial for understanding the epigenetic regulation mechanisms involved in gene transcription. The ability of this compound to mimic acetylated lysines allows it to interfere with bromodomain interactions, potentially leading to antiproliferative effects in cancer cells .

Mechanism of Action
The interaction mechanism involves the compound binding to the bromodomain's acetyl-lysine pocket, effectively mimicking the natural substrate and inhibiting the protein's function. This has implications not only for cancer treatment but also for inflammatory diseases where bromodomain-containing proteins play a role.

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular structures. Its derivatives are utilized in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis of these derivatives often involves modifying the isoxazole ring to enhance potency and selectivity against specific biological targets .

Recent Advances in Synthesis
Recent methodologies have focused on environmentally friendly approaches to synthesize isoxazole derivatives, including this compound. These methods emphasize the importance of sustainable practices in chemical synthesis while maintaining high yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoisoxazole Core

The ethyl group at position 3 is pivotal for BRD4 binding. Comparisons with 3-methylbenzo[d]isoxazol-5-amine (compound 12 ) reveal:

  • Binding Affinity : The 3-ethyl derivative exhibits superior docking scores (−7.2 vs. −6.6) and higher thermal shift values (ΔTm = 6.5–8.0°C vs. lower values for methyl) due to better occupancy of the hydrophobic sub-pocket .
  • Biological Activity : Derivatives like 11h (3-ethyl, 2’-OCH3 substitution) show potent anti-proliferative activity against MV4-11 cells (IC50 = 0.78 µM), outperforming methyl analogs .

N-Benzyl-3,6-Dimethylbenzo[d]isoxazol-5-amine

This derivative targets TRIM24, another bromodomain protein, highlighting how substituent variations shift selectivity:

  • Structural Differences : A benzyl group on the amine and methyl groups at positions 3 and 6 alter the pharmacophore, redirecting activity toward TRIM24 over BRD4 .
  • Therapeutic Potential: Demonstrated anti-cancer activity in TRIM24-dependent cancers, though direct BRD4 inhibition is weaker compared to 3-ethyl derivatives .

Aryl-Substituted Isoxazol-5-amines

Compounds like 3-(4-bromophenyl)isoxazol-5-amine and 3-(3-chlorophenyl)isoxazol-5-amine () exhibit distinct applications:

  • Synthetic Utility : Used in enantioselective synthesis of heterotriarylmethanes, leveraging aryl groups for chiral induction .
  • Biological Relevance : Less emphasis on BRD4 inhibition; instead, these derivatives serve as intermediates for photophysical or antibacterial agents .

Sulfonamide-Functionalized Derivatives

Adding sulfonamide groups to the 5-amine position (e.g., 11a–11zw ) enhances BRD4 binding:

  • SAR Trends : Lipophilic substituents (e.g., 2’-OCH3, 2’-OCF3) improve ΔTm values (up to 8.0°C). Alkyl chains (C3–C4) also enhance activity compared to shorter chains .
  • Crystal Structures : Compounds 11h and 11r form water-mediated hydrogen bonds with BRD4’s ZA loop, while the ethyl group extends into the WPF shelf region, improving shape complementarity .

Table 1. Key Comparative Data

Compound Substituents Target Protein ΔTm (°C) IC50 (MV4-11 Cells) Key Reference
3-Ethylbenzo[d]isoxazol-5-amine (e.g., 11h ) 3-Ethyl, 2’-OCH3 BRD4 8.0 0.78 µM
3-Methylbenzo[d]isoxazol-5-amine 3-Methyl BRD4 ~6.0 >1 µM
N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine 3,6-Dimethyl, N-benzyl TRIM24 N/A Not reported
3-(4-Bromophenyl)isoxazol-5-amine 4-Bromophenyl N/A N/A Synthetic intermediate

Broader Structural Modifications

  • Metal Coordination Complexes : Derivatives like 8-(4-chlorophenyl)-3-isobutylimidazo-benzoisoxazol-5-amine form Zn(II) complexes with antibacterial activity (MIC = 4–16 µg/mL against S. aureus), showcasing versatility beyond epigenetic targets .
  • Nitro/Iodo Derivatives : Compounds such as 5-iodobenzo[d]isoxazol-3-amine (CAS: 1260812-04-1) and 3-(4-nitrophenyl)-4-(phenylsulfonyl)isoxazol-5-amine emphasize halogenation for tuning electronic properties and solubility .

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